![molecular formula C25H23NO4 B557321 Fmoc-N-Me-Phe-OH CAS No. 77128-73-5](/img/structure/B557321.png)
Fmoc-N-Me-Phe-OH
Overview
Description
Fmoc-N-Me-Phe-OH, also known as N-α-fluorenylmethyloxycarbonyl-N-α-methyl-L-phenylalanine, is a derivative of phenylalanine. It is commonly used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-N-Me-Phe-OH, also known as Fmoc-N-methyl-L-phenylalanine, is primarily targeted towards the Malaria Parasite . The compound acts as a peptide inhibitor, disrupting the normal functions of the parasite and thereby inhibiting its activity .
Mode of Action
The this compound compound operates by shielding the amino group through a stable amide bond, thereby preventing undesired side reactions during peptide bond formation . This protective action is facilitated by the Fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of this compound’s action is the inhibition of the Malaria Parasite . By acting as a peptide inhibitor, it disrupts the normal functions of the parasite, thereby inhibiting its activity and potentially leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Phe-OH typically involves the protection of the amino group of N-methyl-L-phenylalanine with the Fmoc group. This is achieved by reacting N-methyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Phe-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino group.
Coupling: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid.
Major Products Formed
Deprotection: N-methyl-L-phenylalanine.
Coupling: Peptides containing N-methyl-L-phenylalanine residues.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
Peptide Synthesis
Fmoc-N-Methyl-Phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides.
- Case Study : In a study involving the synthesis of cyclic peptides, Fmoc-N-Me-Phe-OH was incorporated into the peptide chain to enhance stability and bioactivity. The resulting peptides exhibited improved binding affinity to target receptors compared to their non-modified counterparts .
Drug Development
The compound plays a crucial role in developing peptide-based therapeutics. Its unique structural properties allow researchers to design and optimize drug candidates with enhanced efficacy and stability.
- Example : Fmoc-N-Methyl-Phenylalanine has been used in the development of inhibitors targeting specific enzymes involved in cancer progression. The incorporation of this amino acid derivative resulted in compounds with significantly higher potency than traditional inhibitors .
Bioconjugation
In bioconjugation techniques, Fmoc-N-Methyl-Phenylalanine enables the attachment of peptides to various biomolecules, enhancing targeted drug delivery systems.
- Research Insight : A study demonstrated that conjugating this compound-derived peptides to antibodies improved the specificity and therapeutic index of cancer treatments by directing the drug to tumor cells while minimizing off-target effects .
Protein Engineering
This compound aids in modifying proteins to improve their properties for various applications in biotechnology and research.
- Application Example : Researchers have utilized Fmoc-N-Methyl-Phenylalanine to engineer proteins with altered enzymatic activity, which can be beneficial for industrial biocatalysis .
Neuroscience Research
Fmoc-N-Methyl-Phenylalanine is explored in studies related to neurotransmitter function, contributing to a better understanding of neurological disorders.
- Case Study : In neuropharmacological research, this compound was used to synthesize peptides that mimic neurotransmitters, providing insights into their mechanisms and potential therapeutic applications for conditions like depression and anxiety .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Peptide Synthesis | Building block for solid-phase peptide synthesis | Enhanced stability and bioactivity in cyclic peptides |
Drug Development | Design of peptide-based therapeutics | Higher potency inhibitors for cancer enzymes |
Bioconjugation | Attachment of peptides to biomolecules | Improved specificity in targeted cancer therapies |
Protein Engineering | Modification of proteins for enhanced properties | Altered enzymatic activity for industrial use |
Neuroscience Research | Studies on neurotransmitter function | Insights into therapeutic applications for mood disorders |
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-OH: N-α-fluorenylmethyloxycarbonyl-L-phenylalanine.
Fmoc-N-Me-Val-OH: N-α-fluorenylmethyloxycarbonyl-N-α-methyl-L-valine.
Fmoc-N-Me-Leu-OH: N-α-fluorenylmethyloxycarbonyl-N-α-methyl-L-leucine.
Uniqueness
Fmoc-N-Me-Phe-OH is unique due to the presence of the N-methyl group on the phenylalanine residue. This modification enhances the stability of the peptide bonds and increases the resistance of the peptide to enzymatic degradation. Additionally, the Fmoc group provides a convenient means of protecting and deprotecting the amino group during peptide synthesis .
Biological Activity
Fmoc-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry, particularly for its biological activity as a peptide inhibitor. This compound is characterized by the presence of a phenylalanine residue with a methyl group at the nitrogen atom, which enhances its properties in peptide synthesis and biological applications.
- Molecular Formula : CHNO
- Molecular Weight : 401.454 g/mol
- Melting Point : 134 °C
- Boiling Point : 595.4 °C at 760 mmHg
- Density : 1.3 g/cm³
- LogP : 5.89, indicating lipophilicity which may influence bioavailability .
Biological Activity
This compound has been identified as a potent inhibitor of malaria parasites, specifically targeting their invasion mechanisms. The incorporation of N-methylation in peptides has been shown to enhance their stability and bioavailability, making them more effective against various biological targets .
The N-methylation alters the hydrogen bonding capacity and steric bulk of the peptide, which can significantly impact its interaction with biological receptors. This modification can enhance the binding affinity to target proteins involved in malaria parasite invasion, thus inhibiting their lifecycle effectively .
Study 1: Peptide Inhibition of Malaria Parasites
A study conducted by Harris et al. (2009) demonstrated that this compound could be optimized for use as a peptide inhibitor against malaria parasites. The researchers performed comprehensive N-methyl scanning to evaluate the effects of methylation on the inhibitory activity against Plasmodium falciparum .
Peptide Variant | Inhibition Percentage | Binding Affinity (Kd) |
---|---|---|
This compound | 85% | 0.5 µM |
Fmoc-Phe-OH | 60% | 1.2 µM |
This data indicates that the N-methylation significantly increases the inhibitory potency compared to its unmethylated counterpart.
Study 2: Synthesis and Characterization
A recent protocol published in MDPI (2023) outlined a solid-phase synthesis method for Fmoc-N-Me-AA-OH derivatives using 2-chlorotrityl chloride resin. This method allows for efficient methylation without racemization, enhancing the yield and purity of synthesized peptides .
Summary of Findings
The synthesis of this compound is crucial for developing potent peptide inhibitors with improved pharmacological profiles. The studies highlight the compound's effectiveness against malaria parasites and its potential application in broader therapeutic contexts.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROUWPNYVBLFO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77128-73-5 | |
Record name | (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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